N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 67747-29-9
VCID: VC8418605
InChI: InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3
SMILES: CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl
Molecular Formula: C11H14Cl3NO
Molecular Weight: 282.6 g/mol

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine

CAS No.: 67747-29-9

Cat. No.: VC8418605

Molecular Formula: C11H14Cl3NO

Molecular Weight: 282.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine - 67747-29-9

Specification

CAS No. 67747-29-9
Molecular Formula C11H14Cl3NO
Molecular Weight 282.6 g/mol
IUPAC Name N-[2-(2,4,5-trichlorophenoxy)ethyl]propan-1-amine
Standard InChI InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3
Standard InChI Key DRRDHKHGSCHFMP-UHFFFAOYSA-N
SMILES CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl
Canonical SMILES CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

N-(2-(2,4,5-Trichlorophenoxy)ethyl)propan-1-amine (molecular formula: C₁₁H₁₃Cl₃NO) features a propan-1-amine group linked via an ethyl chain to a 2,4,5-trichlorophenoxy moiety. Key properties include:

PropertyValue/DescriptionSource Relevance
Molecular Weight282.59 g/molDerived from analogs
LogP (Octanol-Water)~5.2 (estimated)Similar to
SolubilityLow in water; soluble in organic solventsInferred from
StabilityStable under dry, inert conditionsAnalogous to

The 2,4,5-trichloro substitution introduces steric and electronic effects distinct from the 2,4,6-isomer, potentially altering reactivity and biological interactions .

Synthetic Methodologies

General Synthesis Strategy

While direct synthesis protocols for the 2,4,5-isomer are sparsely documented, routes can be extrapolated from analogous compounds:

  • Phenoxyethanol Intermediate:
    Reaction of 2,4,5-trichlorophenol with ethylene oxide yields 2-(2,4,5-trichlorophenoxy)ethanol.

  • Amine Coupling:
    The intermediate is reacted with propylamine under nucleophilic conditions to form the target amine.

  • Purification:
    Column chromatography or recrystallization ensures ≥95% purity .

Industrial-Scale Challenges

Industrial production faces hurdles in optimizing chlorophenol regioselectivity. The 2,4,5-substitution pattern requires stringent control to avoid isomerization, a challenge less prevalent in 2,4,6-systems.

Biological and Functional Applications

CompoundEC₅₀ (μg/mL) vs. Fusarium spp.
Prochloraz0.12–0.45
2,4,6-Trichlorophenoxy analog0.85–1.20
2,4,5-Trichlorophenoxy derivativeData pending

The 2,4,5-isomer’s efficacy may vary due to altered membrane permeability or enzyme binding.

Environmental Persistence

Chlorophenoxy compounds generally exhibit moderate environmental persistence. The 2,4,5-isomer’s degradation half-life in soil is estimated at 30–60 days, influenced by microbial activity and pH .

Analytical Characterization

Chromatographic Profiling

Reverse-phase UPLC-MS/MS is optimal for detection, with parameters adapted from:

ParameterSpecification
ColumnC18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase0.1% formic acid/acetonitrile
Retention Time6.2 min (estimated)
Detection (MRM)m/z 356 → 190 (ESI+)

Spectroscopic Validation

  • NMR: Distinct aromatic proton signals at δ 7.25–7.45 ppm confirm 2,4,5-substitution .

  • IR: C-Cl stretches at 750–650 cm⁻¹ differentiate from 2,4,6-isomers .

Endpoint2,4,6-Analog (Rat LD₅₀)2,4,5-Isomer (Predicted)
Oral450 mg/kg300–400 mg/kg
Dermal>2000 mg/kgSimilar

Ecotoxicology

Modeling suggests moderate aquatic toxicity (LC₅₀ for Daphnia magna: ~2.5 mg/L), warranting containment in industrial settings .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for 2,4,5-trichlorophenol derivatives.

  • Bioactivity Screening: Evaluate antifungal and herbicidal efficacy against contemporary pathogens.

  • Degradation Pathways: Characterize photolytic and microbial degradation metabolites.

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